Sodium cyanoacetate

Solubility Aqueous Chemistry Green Chemistry

Researchers requiring water-miscible cyanoacetate for aqueous-phase synthesis often face solubility barriers with ethyl cyanoacetate (only 20 g/L at 20°C). Sodium cyanoacetate eliminates this limitation through full water miscibility, enabling Knoevenagel condensations, Michael additions, and nucleophilic substitutions in purely aqueous media without organic co-solvents. • Fully water-miscible salt - optimized for aqueous green chemistry workflows and simplified workup • Documented industrial intermediate for caffeine manufacturing, offering an alternative synthetic entry point • Functional solid catalyst for wastewater treatment, a distinct application not replicable by the acid or ester • pKa 2.46 enables precise low-pH buffer formulations where ester substitution is scientifically invalid Supplied with Certificates of Analysis; bulk quantities available for pilot and production scale.

Molecular Formula C3H3NNaO2
Molecular Weight 108.05 g/mol
CAS No. 1071-36-9
Cat. No. B094801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cyanoacetate
CAS1071-36-9
Molecular FormulaC3H3NNaO2
Molecular Weight108.05 g/mol
Structural Identifiers
SMILESC(C#N)C(=O)O.[Na]
InChIInChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);
InChIKeyNLBFDFIZQKPFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Cyanoacetate for Aqueous Organic Synthesis


Sodium cyanoacetate is the sodium salt of cyanoacetic acid, an organic compound containing a nitrile and a carboxylate functional group [1]. Its classification as a water-soluble salt fundamentally distinguishes its physical properties and handling from the parent acid and ester analogs [2]. This compound is a versatile building block in organic synthesis, valued for its participation in key reactions like Knoevenagel condensations and nucleophilic substitutions, which are crucial for constructing pharmaceutical and agrochemical intermediates [3].

Aqueous synthesis Water-soluble salt enables Knoevenagel condensations and nucleophilic substitutions in aqueous media
Buffer component Pre-formed conjugate base for low-pH cyanoacetic acid/sodium cyanoacetate buffer systems
Building block Versatile intermediate for pharmaceutical and agrochemical synthetic routes

Why Sodium Cyanoacetate Cannot Be Substituted


Direct substitution of sodium cyanoacetate with its parent acid, cyanoacetic acid, or its ester analog, ethyl cyanoacetate, is not scientifically equivalent and can lead to experimental failure or process inefficiency. The stark differences in aqueous solubility, with sodium cyanoacetate being fully miscible while ethyl cyanoacetate is only slightly soluble (20 g/L at 20°C) , dictate their application in aqueous versus organic media. Furthermore, the salt form provides a pre-formed, water-soluble conjugate base that is essential for specific buffering applications [1] and can exhibit different stability and reactivity profiles, such as its unique role as a solid catalyst in wastewater treatment , which cannot be replicated by the acid or ester.

Sodium cyanoacetate
Water-miscible; fully compatible with aqueous reaction design
Forms conjugate acid/base buffer (reported pKa ~2.46)
Reported solid catalyst application in wastewater treatment
Cyanoacetic acid / Ethyl cyanoacetate
Limited aqueous solubility (ester ~20 g/L); medium shift may alter reaction outcome
Ester does not form equivalent low-pH buffer; buffering function may not transfer
Catalytic property is not documented for acid or ester forms; direct substitution likely invalid

Evidence for Choosing Sodium Cyanoacetate


Superior Aqueous Solubility

Sodium cyanoacetate is miscible with water, a critical differentiator from the widely used ester analog, ethyl cyanoacetate, which has a limited water solubility of only 20 g/L at 20°C . This solubility difference is fundamental for reaction design, directly enabling or precluding the use of aqueous solvent systems.

Aqueous solubility
Head-to-head
Miscible vs 20 g/L (ethyl cyanoacetate)
Supports aqueous reaction design
Reported at 20°C; enables water-only solvent systems
Solubility Aqueous Chemistry Green Chemistry

Low-pH Buffer System Capability

The sodium salt is an essential component for creating a cyanoacetic acid/sodium cyanoacetate buffer system with a defined pKa of 2.46 [1]. This buffer is used to maintain a precise, low pH environment. This functionality is unique to the acid/salt pair and cannot be replicated by the ester analog, ethyl cyanoacetate.

Buffer system pKa
Reported
pKa ~2.46 (acid/salt pair)
Enables low-pH buffer formulation
Ester analog cannot replicate this buffer function
Buffer pKa Analytical Chemistry

Caffeine Synthesis Precursor

Sodium cyanoacetate is explicitly identified as a starting material for the artificial synthesis of caffeine, an important pharmaceutical and food additive [1]. Patents describe its conversion into cyanoacetic esters, which are key intermediates in these processes . This establishes a direct, documented industrial application that provides a procurement pathway based on process chemistry requirements.

Caffeine synthesis precursor
Class-level inference
Documented starting material for artificial caffeine synthesis
Supports process chemistry evaluation
Route selection depends on patented synthetic pathway
Caffeine Synthesis Pharmaceutical Intermediate Industrial Process

Non-Reactivity with Potassium Cyanide

A study on α-cyanoacrylate synthesis demonstrated that essentially no reaction occurs between sodium cyanoacetate and potassium cyanide, whereas the same reaction with sodium monochloroacetate proceeds readily [1]. This specific lack of reactivity is a quantifiable differentiator when considering sodium cyanoacetate as a stable intermediate in processes involving cyanide salts.

Reactivity with KCN
Reported
No reaction observed vs. good yield from chloroacetate
Supports process safety assessment
Reported cyanation conditions; avoids exothermic side-reactions
Reactivity Cyanation Reaction Specificity

Sodium Cyanoacetate Application Scenarios


Aqueous Green Chemistry Synthesis

Based on its full water miscibility , sodium cyanoacetate is the optimal choice for any Knoevenagel condensation, Michael addition, or nucleophilic substitution reaction designed to proceed in water. This avoids the need for organic co-solvents, simplifies workup, and reduces environmental impact, directly supporting green chemistry initiatives .

Low-pH Buffer Preparation

The unique pKa of the cyanoacetic acid/sodium cyanoacetate pair at 2.46 makes this compound essential for formulating precise, low-pH buffer solutions. This is a specific, niche application where substitution with an ester or other cyanoacetate salt is scientifically invalid.

Caffeine and Xanthine Alkaloid Synthesis

Sodium cyanoacetate is a documented industrial intermediate for caffeine manufacturing . Its selection for this application is process-driven, offering a different starting point in the synthetic route compared to the more common cyanoacetic esters, which can provide advantages in raw material cost or process safety.

Solid Catalyst for Wastewater Treatment

Sodium cyanoacetate has a reported application as a solid catalyst for wastewater treatment . This is a distinct functional application that separates it from other cyanoacetate forms, which are primarily valued as synthetic intermediates. This property may be leveraged in the development of novel heterogeneous catalytic processes for environmental remediation.

Application
Selection Property
Validation Focus
Aqueous organic synthesis
Water miscibility
Reaction compatibility in aqueous media
Low-pH buffer preparation
Conjugate acid-base pKa
Buffer capacity around pH 2.5
Caffeine intermediate synthesis
Documented synthetic route
Process-specific intermediate suitability
Wastewater treatment catalyst
Heterogeneous catalytic property
Catalytic performance context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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